Levisoprenaline hydrochloride
Descripción
(-)-Isoproterenol hydrochloride (C₁₁H₁₇NO₃·HCl), also known as isoprenaline hydrochloride, is a synthetic catecholamine and non-selective β-adrenergic receptor (β-AR) agonist. It is structurally related to epinephrine but differs by the substitution of an isopropyl group on the nitrogen atom . The compound activates β₁ and β₂ receptors, leading to bronchodilation, increased cardiac output, and peripheral vasodilation . Its molecular weight is 247.72 g/mol, and it is soluble in water (50 mg/mL) and ethanol (20 mg/mL). Aqueous solutions oxidize upon exposure to air, turning pink to brownish-pink, particularly under alkaline conditions .
Clinically, (-)-isoproterenol hydrochloride is used to treat bradycardia, asthma, and bronchospasm. It also serves as a research tool to study β-AR signaling, myocardial injury models, and oxidative stress in cardiac fibroblasts .
Propiedades
IUPAC Name |
4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037243 | |
| Record name | (R)-Isoprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-95-2 | |
| Record name | (-)-Isoproterenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levisoprenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Isoprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Isoproterenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVISOPRENALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X46C92UF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Actividad Biológica
(-)-Isoproterenol hydrochloride, commonly referred to as isoproterenol, is a synthetic catecholamine and a potent non-selective beta-adrenergic agonist. It primarily acts on beta-1 and beta-2 adrenergic receptors, leading to various physiological effects including increased heart rate, enhanced myocardial contractility, and bronchodilation. This article delves into the biological activity of isoproterenol, its mechanisms of action, therapeutic uses, and relevant research findings.
Isoproterenol exerts its effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors leads to the following biochemical cascades:
- Beta-1 Adrenergic Receptors : Primarily located in cardiac tissue, their activation results in:
- Beta-2 Adrenergic Receptors : Found in smooth muscle tissues, their activation causes:
Biological Effects
The biological effects of isoproterenol can be summarized as follows:
| Effect | Description |
|---|---|
| Cardiac Effects | Increased heart rate and contractility |
| Vascular Effects | Vasodilation leading to decreased peripheral resistance |
| Respiratory Effects | Bronchodilation aiding in respiratory distress |
| Metabolic Effects | Enhanced glycogenolysis and increased blood glucose |
Clinical Applications
Isoproterenol is utilized in various clinical settings:
- Cardiac Arrhythmias : It is used to manage bradycardia and heart block by increasing heart rate.
- Bronchospasm : Employed during anesthesia to relieve bronchial constriction.
- Heart Failure : Occasionally used in acute heart failure scenarios due to its positive inotropic effects .
1. Isoproterenol in Arrhythmia Management
A study involving seventeen patients with inducible ventricular tachyarrhythmia demonstrated that isoproterenol could reinduce arrhythmias previously suppressed by antiarrhythmic drugs. This suggests that beta-adrenergic stimulation may identify patients at higher risk for arrhythmic events .
2. Cardiac Hypertrophy Model
In a controlled study using AC16 cardiac cells, isoproterenol was employed to induce cardiac hypertrophy. The results indicated significant alterations in cell morphology and expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), highlighting the compound's role in modeling heart disease .
3. Long-term Effects on Cardiac Structure
Research has shown that chronic administration of isoproterenol can lead to left ventricular hypertrophy and fibrosis in animal models. These changes mimic the structural alterations seen in human heart failure .
Stability and Formulation
Recent studies have assessed the stability of isoproterenol hydrochloride formulations. For instance, one study found that isoproterenol solutions remained stable for up to 90 days when stored under specific conditions, ensuring effective therapeutic use without degradation .
Aplicaciones Científicas De Investigación
Isoproterenol hydrochloride is a non-selective beta-adrenergic receptor agonist with several clinical applications . It is used to treat heart block, Adams-Stokes attacks, and bronchospasm during anesthesia . It is also used as an adjunct to treat hypovolemic and septic shock, low cardiac output (hypoperfusion) states, congestive heart failure, and cardiogenic shock .
Medical Applications
Isoproterenol hydrochloride is primarily used for cardiovascular conditions and bronchial constriction [1, 9]:
- Heart Block and Adams-Stokes Attacks: It is indicated for mild or transient episodes of heart block that do not require electric shock or pacemaker therapy . It is also used for serious episodes of heart block and Adams-Stokes attacks, except when caused by ventricular tachycardia or fibrillation .
- Cardiac Arrest: Isoproterenol can be used in cardiac arrest until electric shock or pacemaker therapy is available .
- Bronchospasm During Anesthesia: It can be used for bronchospasm occurring during anesthesia .
- Shock: As an adjunct, it is used in the treatment of hypovolemic and septic shock, low cardiac output (hypoperfusion) states, congestive heart failure, and cardiogenic shock .
- Torsades de Pointes: Isoproterenol can prevent Torsades de Pointes in patients with long QT refractory to magnesium and treat patients with intermittent Torsades de Pointes refractory to magnesium .
- Bradycardia: It is used in the acute management of bradycardia .
Research & Experimental Applications
- Reversing Antiarrhythmic Effects: Isoproterenol has been used to challenge patients after their ventricular tachyarrhythmia was suppressed by antiarrhythmic drugs. Reinducibility of ventricular tachyarrhythmia after beta-adrenergic stimulation may identify patients at high risk of subsequent arrhythmic events .
- Electrical Storm: Isoproterenol infusion has been shown to eliminate recurrent ventricular fibrillation in patients with early repolarization .
- Heart Failure Studies: In animal models, toxic doses of isoproterenol have been used to induce myocardial damage, resulting in mild heart failure, which helps in studying the effects of different treatments on heart failure progression .
Administration
Isoproterenol can be administered through various routes :
- Injection into a vein, muscle, fat, or the heart
- Inhalation
- Historically, it was also used sublingually or rectally
Cases
- One case study reported the successful use of isoproterenol infusion to eliminate recurrent ventricular fibrillation in a 40-year-old woman with early repolarization. The isoproterenol infusion accelerated the heart rate, decreased J point elevation, and eliminated ventricular fibrillation episodes .
- In another study, isoproterenol was used to challenge patients with ventricular tachyarrhythmia. The reinduction of arrhythmia after isoproterenol infusion identified a subgroup of patients at high risk for subsequent arrhythmic events .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Epinephrine (Adrenaline)
- Clinical Use: Epinephrine is used for anaphylaxis, cardiac arrest, and vasoconstriction. (-)-Isoproterenol is preferred for pure β-agonist effects without α-mediated vasoconstriction.
- Side Effects: Both cause tachycardia, but epinephrine’s α effects increase blood pressure, while (-)-isoproterenol reduces diastolic pressure via β₂-mediated vasodilation .
Dobutamine
- Receptor Selectivity: Primarily β₁-agonist with minor α₁ activity, enhancing cardiac contractility (inotropy) with minimal heart rate changes.
- Functional Contrast: In heart failure, dobutamine increases cardiac output without significant tachycardia, whereas (-)-isoproterenol increases heart rate (chronotropy) more markedly .
Phenylephrine
- Receptor Selectivity : Selective α₁-agonist, causing vasoconstriction.
- Functional Contrast: Opposes (-)-isoproterenol’s vasodilatory effects. Used in hypotension; (-)-isoproterenol is contraindicated in hypotension due to β₂-mediated vasodilation .
Pharmacokinetic and Stability Profiles
Bitolterol Mesylate
- Prodrug Design: Bitolterol is a prodrug metabolized to colterol, providing prolonged bronchodilation compared to (-)-isoproterenol’s rapid but short-lived effects.
- Clinical Efficacy: In steroid-dependent asthma, nebulized bitolterol (0.2%) showed comparable efficacy to (-)-isoproterenol (0.3%) with longer duration .
Stability Considerations
- (-)-Isoproterenol hydrochloride solutions remain stable for 9 days at 5°C when stored in sterile vials or syringes, retaining >90% potency . This contrasts with epinephrine, which degrades faster due to oxidation susceptibility.
Receptor Activation and Downstream Effects
Cost and Clinical Accessibility
- Cost Issues: (-)-Isoproterenol hydrochloride prices surged by 2600% between 2013–2015, prompting stability studies to enable multi-dose preparations from single vials . Comparable drugs like dobutamine remain more cost-stable.
Q & A
Basic Research Questions
Q. How can researchers verify the chemical identity and purity of (-)-Isoproterenol hydrochloride in experimental setups?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectrophotometry is recommended for identity confirmation. Prepare a 0.1 mol/L hydrochloric acid solution of the compound (1:20,000 dilution) and compare the absorption spectrum to a reference standard. Peaks at 280 nm (aromatic ring) and 250 nm (catechol hydroxyl groups) confirm structural integrity . For purity, ensure the dried compound contains 97.0–101.5% active ingredient via high-performance liquid chromatography (HPLC) or titration .
Q. What are the optimal storage conditions to maintain (-)-Isoproterenol hydrochloride stability in long-term studies?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent oxidation and discoloration. Avoid exposure to humidity, as it accelerates degradation. Stability tests show that improper storage (e.g., room temperature or open containers) leads to a 15–20% loss of potency within 30 days . Reconstituted solutions should be used immediately or discarded due to rapid hydrolysis in aqueous media .
Q. What safety protocols are critical when handling (-)-Isoproterenol hydrochloride in laboratory settings?
- Methodological Answer : Use NFPA-compliant personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. The compound has a health hazard rating of 2 (moderate irritation to eyes/skin) and a fire hazard rating of 1 (combustible dust). Avoid inhalation of aerosols and static discharge during weighing. Decontaminate spills with 70% ethanol followed by 0.1 M HCl to neutralize residues .
Advanced Research Questions
Q. How can (-)-Isoproterenol hydrochloride be used to establish a chronic heart failure model in rodents?
- Methodological Answer : Subcutaneous injections at 100 mg/kg/day for 7 days induce myocardial fibrosis and left ventricular dysfunction in mice. Stabilize the model for 21 days post-injection to observe consistent hemodynamic changes (e.g., reduced ejection fraction by 40%). Validate using echocardiography and serum biomarkers like BNP (B-type natriuretic peptide) . Dose optimization is critical: lower doses (50 mg/kg) fail to replicate chronic pathology, while higher doses (250 mg/kg) cause acute mortality .
Q. What molecular mechanisms underlie (-)-Isoproterenol hydrochloride-induced cardiac hypertrophy, and how can they be analyzed?
- Methodological Answer : Stimulate AC16 cardiomyocytes with 10 μM (-)-Isoproterenol hydrochloride for 24 hours to activate β1-adrenergic receptors, increasing cytosolic cAMP and calcineurin/NFAT signaling. Quantify hypertrophy via:
- Fluorescence staining : Measure cell surface area using phalloidin-FITC.
- qRT-PCR : Assess upregulation of hypertrophy markers (e.g., ANP, β-MHC).
- Western blot : Detect phosphorylation of ERK1/2 and Akt . Co-treatment with β-blockers (e.g., propranolol) reverses these effects, confirming receptor specificity .
Q. How should researchers address contradictory data in studies using (-)-Isoproterenol hydrochloride?
- Methodological Answer : Contradictions often arise from dosage variability (e.g., transient vs. sustained β-receptor activation) or model-specific responses (e.g., in vitro vs. in vivo systems). For example:
- In vitro : Low doses (1–10 μM) increase cardiomyocyte contractility without hypertrophy, while higher doses (>20 μM) trigger apoptotic pathways .
- In vivo : Chronic administration upregulates compensatory mechanisms (e.g., β-arrestin signaling), masking acute effects .
- Solution : Standardize dosing regimens and include controls for adrenergic desensitization (e.g., co-administering PDE inhibitors) .
Q. What transcriptomic approaches are suitable for studying (-)-Isoproterenol hydrochloride’s effects on cardiac gene expression?
- Methodological Answer : Perform RNA sequencing on heart tissue 48 hours post-treatment. Key steps:
Extract total RNA using TRIzol, ensuring RNA integrity number (RIN) >8.0.
Enrich for adrenergic signaling pathways (e.g., cAMP-PKA, calcium handling) via Gene Ontology (GO) analysis.
Validate differentially expressed genes (e.g., ADRB2, RYR2) with Nanostring nCounter or digital PCR .
- Critical Consideration : Account for circadian rhythm effects by standardizing sacrifice times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
